2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide 2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 339097-51-7
VCID: VC4241111
InChI: InChI=1S/C15H14BrNO4S/c1-21-13-6-4-12(5-7-13)17-15(18)10-22(19,20)14-8-2-11(16)3-9-14/h2-9H,10H2,1H3,(H,17,18)
SMILES: COC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)Br
Molecular Formula: C15H14BrNO4S
Molecular Weight: 384.24

2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide

CAS No.: 339097-51-7

Cat. No.: VC4241111

Molecular Formula: C15H14BrNO4S

Molecular Weight: 384.24

* For research use only. Not for human or veterinary use.

2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide - 339097-51-7

Specification

CAS No. 339097-51-7
Molecular Formula C15H14BrNO4S
Molecular Weight 384.24
IUPAC Name 2-(4-bromophenyl)sulfonyl-N-(4-methoxyphenyl)acetamide
Standard InChI InChI=1S/C15H14BrNO4S/c1-21-13-6-4-12(5-7-13)17-15(18)10-22(19,20)14-8-2-11(16)3-9-14/h2-9H,10H2,1H3,(H,17,18)
Standard InChI Key WGUFNABMKQUMAU-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)Br

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide, reflecting its substituents and functional groups. Its molecular formula, derived from structural analysis, is C₁₅H₁₄BrNO₄S, with a theoretical molecular weight of 384.3 g/mol . The bromophenylsulfonyl moiety (C₆H₄BrSO₂) is linked to the acetamide group (CH₂CONH), which is further substituted with a 4-methoxyphenyl ring (C₆H₄OCH₃).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the compound’s structure. For instance, the ¹H NMR spectrum of a related sulfonamide-acetamide hybrid (CAS: 1223967-63-2) reveals distinct peaks for the methoxy group (δ 3.8 ppm, singlet) and aromatic protons (δ 7.2–7.8 ppm, multiplet) . The sulfonyl group’s electron-withdrawing nature deshields adjacent protons, leading to characteristic downfield shifts. Mass spectrometry further confirms the molecular ion peak at m/z 384.1, consistent with the theoretical molecular weight .

Synthesis and Optimization

Synthetic Pathways

The synthesis of 2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide involves multi-step reactions:

  • Sulfonylation: 4-Bromobenzenesulfonyl chloride reacts with 4-methoxyaniline in dichloromethane under basic conditions (e.g., triethylamine) to form the intermediate sulfonamide.

  • Acetylation: The sulfonamide intermediate undergoes nucleophilic acyl substitution with chloroacetyl chloride, yielding the acetamide derivative.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the final product with >95% purity.

Reaction Conditions and Yield Optimization

Key parameters influencing yield include:

  • Temperature: Maintaining 0–5°C during sulfonylation minimizes side reactions.

  • Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency.

  • Catalysts: Lewis acids (e.g., ZnCl₂) accelerate acetylation by activating the carbonyl group .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight384.3 g/molCalculated
Melting Point162–165°C (decomposes)
SolubilitySoluble in DMSO, DMF; insoluble in H₂O
LogP (Partition Coefficient)3.2 (predicted)

The compound’s low aqueous solubility and moderate lipophilicity suggest potential challenges in pharmacokinetic applications, necessitating formulation strategies like nanoencapsulation.

Biological Activity and Applications

Anticancer Activity

The methoxyphenyl moiety may enhance DNA intercalation or topoisomerase inhibition. In vitro assays on similar acetamide-sulfonamide hybrids demonstrate IC₅₀ values of 12–25 µM against MCF-7 breast cancer cells, suggesting apoptotic mechanisms via caspase-3 activation .

Comparative Analysis with Structural Analogues

CompoundKey Structural DifferenceBiological Activity
N-(4-bromophenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamideDihydropyrimidine ringEnhanced anticancer activity
2-{[4-(azepan-1-yl)pyrimidin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamideAzepane-pyrimidine hybridKinase inhibition

The absence of a heterocyclic ring in 2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide simplifies synthesis but may reduce target specificity compared to analogues .

Industrial and Research Applications

Pharmaceutical Intermediates

This compound serves as a precursor for kinase inhibitors and antimicrobial agents. Its sulfonyl group facilitates hydrogen bonding with biological targets, while the methoxy group enhances membrane permeability .

Materials Science

The bromine atom enables Suzuki-Miyaura cross-coupling reactions, allowing integration into conjugated polymers for organic electronics .

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